3-(Allylamino)propanohydrazide
Overview
Description
3-(Allylamino)propanohydrazide is a biochemical compound with the molecular formula C6H13N3O and a molecular weight of 143.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-(Allylamino)propanohydrazide is represented by the SMILES notation: C=CCNCCC(=O)NN . This indicates that the compound contains an allyl group (C=CC), an amine group (N), a propyl group (CCC), a carbonyl group (=O), and a hydrazide group (NN).Scientific Research Applications
Cancer Research and Treatment
Research on 3-(Allylamino)propanohydrazide, particularly its derivative 17-allylamino-17-demethoxygeldanamycin (17-AAG), has been primarily focused on cancer treatment. Studies have shown that 17-AAG exhibits tolerable toxicity profiles and demonstrates potential as a treatment for various cancers, including melanoma and prostate cancer. Key findings include:
- Phase I pharmacokinetic and pharmacodynamic studies of 17-AAG in patients with advanced malignancies indicate that it can be tolerated at certain doses, showing potential in treating metastatic melanoma and demonstrating target inhibition in tumor biopsies (Banerji et al., 2005).
- Another study on 17-AAG for adult patients with solid tumors revealed its acceptable toxicity at specific doses, suggesting its use in further clinical trials (Grem et al., 2005).
Chemical Synthesis and Molecular Docking
Studies on compounds structurally similar to 3-(Allylamino)propanohydrazide, such as (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, have contributed to the field of chemical synthesis and molecular docking. This research has implications in antidiabetic and antioxidant activity, offering insights into:
- The synthesis and characterization of new crystals, highlighting their potential high reactivities and applications in treating diabetes and oxidative stress (Karrouchi et al., 2020).
Pharmacological Research
Pharmacological research involving derivatives of 3-(Allylamino)propanohydrazide has focused on exploring the drug's mechanism of action and its impact on molecular pathways in cancer cells. This research provides insights into how these compounds could be used in future cancer therapies, as seen in:
- Studies on the pharmacokinetics and pharmacodynamics of 17AAG in patients with refractory advanced cancers, which help in understanding its effect on heat shock protein 90 and its potential in treating various cancer types (Ramanathan et al., 2007).
Metabolic Studies
Metabolic studies of 3-(Allylamino)propanohydrazide derivatives have provided insights into how the body processes these compounds, which is crucial for developing effective cancer treatments. This includes understanding the metabolic pathways and identifying potential metabolic markers:
- Research on the metabolism of 17AAG by human and murine hepatic preparations, which sheds light on the enzymes responsible for its metabolism and the structures of the metabolites produced, is essential for preclinical toxicology and activity testing (Egorin et al., 1998).
Safety And Hazards
properties
IUPAC Name |
3-(prop-2-enylamino)propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c1-2-4-8-5-3-6(10)9-7/h2,8H,1,3-5,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGICJCZUGCLNAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Allylamino)propanohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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